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Compound of Interest

Compound Name: BAY-474

Cat. No.: B3181674 Get Quote

Initial searches for "BAY-474" have revealed that this designation does not correspond to a

publicly documented epigenetic probe. Instead, the available information from the Chemical

Probes Portal and other sources clearly identifies BAY-474 as a potent and selective inhibitor

of the MET kinase.[1][2] The probe is noted for its high in vitro potency (IC50 < 1 nM in

biochemical assays) and selectivity.[1][2]

Given that the core request is for a technical guide on an epigenetic probe, and no public data

exists for BAY-474 in that context, this guide will proceed by using BAY-474 as a MET kinase

inhibitor to fulfill the structural and content requirements of the prompt. This includes providing

detailed data tables, experimental protocols, and Graphviz diagrams as requested, but adapted

to its correct biological target and mechanism of action. This approach allows for the creation of

a technically accurate and detailed whitepaper that adheres to all specified formatting, while

acknowledging the correct classification of the compound.

BAY-474: A Technical Guide to a Potent and
Selective MET Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.

Introduction
BAY-474 is a highly potent and selective chemical probe for the MET proto-oncogene, a

receptor tyrosine kinase (RTK). The MET signaling pathway is a critical regulator of cell growth,

motility, and invasion. Dysregulation of this pathway, often through MET amplification or

mutation, is a known driver in various human cancers, making it a key therapeutic target. BAY-
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474 serves as an invaluable tool for researchers investigating the biological functions of MET

and for validating its role in disease. This document provides a comprehensive technical

overview of BAY-474, including its biochemical and cellular activity, selectivity profile, and

detailed protocols for its application in research.

Mechanism of Action
BAY-474 functions as a Type I, ATP-competitive inhibitor of the MET kinase domain.[2] By

binding to the active site of the kinase, it prevents the phosphorylation of MET and

subsequently blocks the activation of downstream signaling cascades, such as the RAS/MAPK

and PI3K/AKT pathways. This inhibition of signal transduction leads to the suppression of MET-

driven cellular processes, including proliferation and survival.
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Figure 1: Simplified MET Signaling Pathway and Point of Inhibition by BAY-474.
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Quantitative Data and Biological Activity
BAY-474 demonstrates exceptional potency against its primary target, MET, and maintains high

selectivity across the kinome. A less potent control compound, BAY-827, is available for

rigorous experimental design.

Table 1: In Vitro Biochemical and Cellular Activity
Parameter

Target/Cell
Line

Value Assay Type Reference

IC50 MET Kinase <1 nM
Biochemical

MET Assay

IC50 p-c-Met 2.9 nM

Mechanistic

Cellular Assay

(MKN-45 cells)

IC90
Cellular

Proliferation
Two-digit nM

Cellular

Proliferation

Assays

Control IC50
MET Kinase

(BAY-827)
11 µM

Biochemical

MET Assay

Table 2: Selectivity Profile
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Parameter
Target Family /
Panel

Details Result Reference

Kinome

Selectivity

Millipore Kinase

Panel

>1000-fold vs

214 kinases at 1

µM

IC50 > 10 µM for

all except RSK2

Off-Target

(Kinase)

RPS6KA3

(RSK2)
- IC50 = 0.9 µM

Off-Target

(Other)

Eurofins-Panlabs

Panel

Radioligand

binding assay

(68 targets) at 10

µM

Clean

Off-Target

(GPCR)
GPCR Scan -

Clean, except for

HTR6 (pKi = 6.2)

Experimental Protocols
Protocol: Biochemical MET Kinase Inhibition Assay
This protocol outlines a typical TR-FRET (Time-Resolved Fluorescence Resonance Energy

Transfer) assay to determine the IC50 of an inhibitor against the MET kinase.

Reagents & Materials:

Recombinant human MET kinase domain.

ATP (Adenosine triphosphate).

Poly-Glu,Tyr (4:1) peptide substrate.

Europium-labeled anti-phosphotyrosine antibody.

APC-labeled streptavidin.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT.
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BAY-474 (or test compound) serially diluted in DMSO.

384-well low-volume assay plates.

Procedure:

1. Prepare a 2X solution of the MET enzyme in assay buffer.

2. Prepare a 2X solution of the peptide substrate and ATP in assay buffer. The final ATP

concentration should be at its Km value for the enzyme.

3. Dispense 2 µL of serially diluted BAY-474 into the assay plate. Add 2 µL of DMSO for 'no

inhibitor' controls.

4. Add 4 µL of the 2X MET enzyme solution to each well.

5. Incubate for 15 minutes at room temperature to allow compound binding.

6. Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution.

7. Incubate for 60 minutes at room temperature.

8. Stop the reaction by adding 5 µL of a TR-FRET detection mix containing EDTA and the

Europium/APC antibodies.

9. Incubate for 60 minutes at room temperature, protected from light.

10. Read the plate on a TR-FRET compatible plate reader (e.g., EnVision) at

excitation/emission wavelengths of 320/615 nm and 320/665 nm.

11. Calculate the ratio of 665/615 nm signals and plot the dose-response curve to determine

the IC50 value.

Protocol: Cellular Phospho-MET Inhibition Assay
(Western Blot)
This protocol describes how to measure the inhibition of MET phosphorylation in a MET-

amplified cell line like MKN-45.
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Reagents & Materials:

MKN-45 gastric cancer cells.

Complete growth medium (e.g., RPMI-1640 + 10% FBS).

BAY-474 serially diluted in DMSO.

RIPA Lysis Buffer with protease and phosphatase inhibitors.

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-Actin.

HRP-conjugated secondary antibodies.

ECL Western Blotting Substrate.

Procedure:

1. Seed MKN-45 cells in 6-well plates and grow to 70-80% confluency.

2. Serum-starve the cells for 4-6 hours if HGF stimulation is required (for non-amplified

models). For MKN-45, basal phosphorylation is high, and stimulation may not be

necessary.

3. Treat cells with varying concentrations of BAY-474 (e.g., 0.1 nM to 1 µM) for 2 hours.

Include a DMSO vehicle control.

4. Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

5. Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

6. Determine protein concentration using a BCA assay.

7. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

8. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

9. Block the membrane with 5% BSA or milk in TBST for 1 hour.
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10. Incubate with primary anti-phospho-MET antibody overnight at 4°C.

11. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature.

12. Detect signal using ECL substrate and an imaging system.

13. Strip the membrane and re-probe for total MET and a loading control (Actin) to ensure

equal loading.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor probe

like BAY-474.
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Figure 2: Standard characterization cascade for a kinase inhibitor probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Acknowledgment of Search Results for "BAY-474"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3181674#bay-474-as-an-epigenetic-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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